molecular formula C17H14N2O4 B5730224 N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-4-ethoxybenzamide

N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-4-ethoxybenzamide

Cat. No. B5730224
M. Wt: 310.30 g/mol
InChI Key: KLEVOJKDPCXMLA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-4-ethoxybenzamide is a chemical compound that is widely used in scientific research. This compound is also known as SIRT1 activator, which is an enzyme that plays a crucial role in regulating various cellular processes, including DNA repair, metabolism, and aging.

Mechanism of Action

N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-4-ethoxybenzamide activates SIRT1 by binding to the enzyme's catalytic domain. This binding induces a conformational change in the enzyme, which enhances its deacetylase activity. SIRT1 deacetylates various substrates, including histones, transcription factors, and metabolic enzymes, to regulate cellular processes.
Biochemical and Physiological Effects:
The activation of SIRT1 by this compound has been shown to have various biochemical and physiological effects. These effects include the regulation of DNA repair, metabolism, and aging. This compound has been shown to increase the lifespan of various organisms, including yeast, worms, and mice, by activating SIRT1.

Advantages and Limitations for Lab Experiments

N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-4-ethoxybenzamide has several advantages for lab experiments. It is a potent activator of SIRT1, which makes it an excellent tool for studying the enzyme's role in various cellular processes. However, the compound has some limitations, including its low solubility in water, which can make it challenging to use in some experiments.

Future Directions

N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-4-ethoxybenzamide has several potential future directions for research. These include the development of more potent and selective SIRT1 activators, the study of the compound's effects on other enzymes and cellular processes, and the investigation of its potential therapeutic applications for various diseases. Additionally, the compound's pharmacokinetics and toxicity should be studied to evaluate its suitability for clinical use.
Conclusion:
This compound is a chemical compound that is widely used in scientific research. Its potent activation of SIRT1 makes it an excellent tool for studying the enzyme's role in various cellular processes. The compound has several advantages and limitations for lab experiments, and it has several potential future directions for research. Overall, this compound is a valuable tool for understanding the regulation of cellular processes and the development of potential therapeutics for various diseases.

Synthesis Methods

The synthesis of N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-4-ethoxybenzamide involves the reaction of 4-ethoxybenzoic acid with phthalic anhydride in the presence of a catalyst. The reaction proceeds via a nucleophilic addition-elimination mechanism to yield the desired product. This synthesis method has been optimized to produce high yields of pure this compound.

Scientific Research Applications

N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-4-ethoxybenzamide is a potent activator of SIRT1, which is a class III histone deacetylase enzyme. SIRT1 plays a crucial role in regulating various cellular processes, including DNA repair, metabolism, and aging. The activation of SIRT1 by this compound has been shown to have beneficial effects on various diseases, including cancer, neurodegenerative diseases, and metabolic disorders.

properties

IUPAC Name

N-(1,3-dioxoisoindol-2-yl)-4-ethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O4/c1-2-23-12-9-7-11(8-10-12)15(20)18-19-16(21)13-5-3-4-6-14(13)17(19)22/h3-10H,2H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLEVOJKDPCXMLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)NN2C(=O)C3=CC=CC=C3C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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